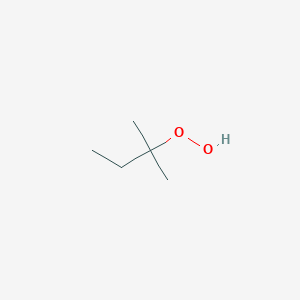
4-乙基-3-羟基苯甲酸
概述
描述
4-Ethyl-3-hydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H10O3. It is a white crystalline solid that is soluble in most organic solvents such as alcohols, ethers, and ketones, but has low solubility in water . This compound is often used as a chemical reagent in organic synthesis and pharmaceutical research .
科学研究应用
4-Ethyl-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized as an intermediate in the production of dyes, polymers, and other industrial chemicals.
作用机制
Target of Action
4-Ethyl-3-hydroxybenzoic acid, also known as Ethyl hydroxybenzoate, is a derivative of hydroxybenzoic acid . It’s known that hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Mode of Action
It’s known that hydroxybenzoic acids, including 4-ethyl-3-hydroxybenzoic acid, may act as weak estrogenic endocrine disruptors .
Biochemical Pathways
It’s known that 4-hydroxybenzoic acid, a related compound, is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
It’s known that short-chain parabens, which include ethyl paraben, are rapidly hydrolyzed in the body, resulting in the formation of 4-hydroxybenzoic acid and the respective alcohols .
Result of Action
It’s known that hydroxybenzoic acids have numerous health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Action Environment
It’s known that hydroxybenzoic acids are widely distributed in various environments due to their extensive use in food, pharmaceutical, and cosmetic industries .
生化分析
Biochemical Properties
4-Ethyl-3-hydroxybenzoic acid, like other hydroxybenzoic acids, may play a role in various biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied. Hydroxybenzoic acids are known to interact with metabolic enzymes and can inhibit certain processes such as glycolysis .
Cellular Effects
Hydroxybenzoic acids are known to have a variety of effects on cells, including anti-inflammatory and antioxidant effects . They can also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Ethyl-3-hydroxybenzoic acid in laboratory settings. It is known that hydroxybenzoic acids are stable compounds .
Metabolic Pathways
Hydroxybenzoic acids are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that hydroxybenzoic acids are soluble in water, ethanol, and other polar solvents , which may facilitate their transport and distribution.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-ethyl-3-hydroxybenzoic acid can be achieved by the oxidation of p-ethylbenzoic acid. Commonly used preparation methods include acid-base extraction and esterification of ethyl benzoic acid . The reaction typically involves the use of an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: In industrial settings, the production of 4-ethyl-3-hydroxybenzoic acid often involves large-scale oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions: 4-Ethyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 4-ethyl-3,5-dihydroxybenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 4-ethyl-3-hydroxybenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Ethyl-3,5-dihydroxybenzoic acid.
Reduction: 4-Ethyl-3-hydroxybenzyl alcohol.
Substitution: Various halogenated derivatives of 4-ethyl-3-hydroxybenzoic acid.
相似化合物的比较
4-Hydroxybenzoic acid: A monohydroxybenzoic acid with similar chemical properties but without the ethyl group.
3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups on the aromatic ring, leading to different reactivity and applications.
Vanillic acid: A methoxy-substituted hydroxybenzoic acid with distinct flavor and fragrance properties.
Uniqueness: 4-Ethyl-3-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that distinguish it from other hydroxybenzoic acids .
属性
IUPAC Name |
4-ethyl-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMANCODDGUNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615231 | |
| Record name | 4-Ethyl-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100523-85-1 | |
| Record name | 4-Ethyl-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(3aR,4R,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34733.png)


